Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate
Description
Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate is an ester derivative characterized by a phenylpropanoate backbone substituted with a 2-methylpropyl (isobutyl) group at the para position of the aromatic ring.
Its para-isobutyl substitution mirrors pharmacophores seen in NSAIDs, suggesting possible anti-inflammatory or analgesic activity, though specific pharmacological data for this compound remain unverified in the provided sources.
Properties
CAS No. |
230287-81-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
ethyl 3-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C15H22O2/c1-4-17-15(16)10-9-13-5-7-14(8-6-13)11-12(2)3/h5-8,12H,4,9-11H2,1-3H3 |
InChI Key |
HQCIUZLBNNCORC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[4-(2-methylpropyl)phenyl]propanoate typically involves the esterification of 3-[4-(2-methylpropyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient separation of the product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-[4-(2-methylpropyl)phenyl]propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: 3-[4-(2-methylpropyl)phenyl]propanoic acid and ethanol.
Reduction: 3-[4-(2-methylpropyl)phenyl]propanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate exhibit significant anticancer properties. For example, modifications of related esters have shown promising results as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. These compounds were tested against HeLa cells, demonstrating an IC50 value significantly lower than that of standard drugs like doxorubicin, suggesting their potential as effective anticancer agents .
Analgesic Properties
Compounds structurally related to this compound have been studied for their analgesic effects. Specifically, research on ibuprofen derivatives has highlighted how modifications can enhance their interactions with lipid bilayers, potentially improving their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Modification
This compound can be synthesized through various chemical reactions involving alkylation and acylation techniques. The process typically involves:
- Alkylation : The introduction of the 2-methylpropyl group onto the phenyl ring.
- Esterification : Reacting the corresponding acid with ethanol to yield the ethyl ester.
These methods allow for the fine-tuning of the compound's properties, making it suitable for specific applications in drug development .
Analytical Applications
Quality Control in Pharmaceuticals
this compound has been identified as an impurity in ibuprofen formulations, leading to its inclusion in the European Pharmacopoeia. This highlights its relevance in pharmaceutical quality control, where precise identification and quantification of impurities are crucial for ensuring drug safety and efficacy .
Material Science
Research indicates that compounds like this compound may find applications in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance. The modification of ester groups can lead to materials with desirable mechanical and thermal characteristics, which are valuable in industrial applications .
Mechanism of Action
The mechanism of action of ethyl 3-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical processes.
Comparison with Similar Compounds
Insights :
- The ethyl ester group balances lipophilicity and molecular weight, favoring drug-like properties.
- The chloromethyl variant () offers a reactive site for synthesizing secondary derivatives, such as amides or hydrazides, but introduces handling hazards (e.g., toxicity, reactivity) .
Derivatives with Modified Aromatic Substituents
Insights :
- The piperazine-trifluoromethyl derivative () exemplifies advanced functionalization for targeted drug delivery, leveraging the hydrochloride salt for improved solubility and bioavailability .
Pharmacologically Active Derivatives
Compounds like 2-[4-(2-methylpropyl)phenyl]propanoyl chloride and 2-[4-(2-methylpropyl)phenyl]propanehydrazide () demonstrate how ester hydrolysis or derivatization can yield intermediates with distinct reactivities:
- Propanoyl chloride: Highly reactive, used to synthesize amides or esters.
Biological Activity
Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate, a compound derived from the esterification of propanoic acid, exhibits notable biological activities. This article reviews its pharmacological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its ester functional group, which is crucial for its biological activity. The presence of the 2-methylpropyl group contributes to its lipophilicity, enhancing its interaction with biological membranes.
1. Antioxidant Activity
Recent studies have indicated that derivatives of this compound possess significant antioxidant properties. For instance, compounds synthesized from similar structures demonstrated effective radical scavenging capabilities, which are essential in preventing oxidative stress-related diseases.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 25.32 ± 0.05 | 2402.95 ± 0.07 |
These results suggest that the compound could be useful in formulations aimed at combating oxidative damage in cells .
2. Antimicrobial Activity
The antimicrobial efficacy of ethyl esters has been explored, revealing potential against various pathogens. In vitro assays have shown that this compound exhibits inhibitory effects on bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight the compound's potential as a natural preservative or therapeutic agent against infections .
3. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The ester group in the compound facilitates electron donation to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function, which can affect various signaling pathways.
Case Studies
- Platelet Aggregation Inhibition : A derivative of this compound was evaluated for its effects on platelet aggregation. It showed a dose-dependent inhibition of aggregation induced by agonists, indicating its potential use in managing thrombotic disorders .
- Cancer Cell Proliferation : Research involving similar compounds has demonstrated antiproliferative effects against cancer cell lines such as HeLa cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This suggests a promising avenue for further exploration in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
